1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene
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Overview
Description
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is an organic compound with the molecular formula C7H2Cl2F4 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene typically involves the halogenation of a benzene derivative. One common method is the fluorination of 1,4-dichloro-3,5,6-trifluorobenzene using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination and fluorination steps, followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield hydroxylated derivatives, while oxidation with KMnO4 can produce carboxylated products.
Scientific Research Applications
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trichloro-2,4,6-trifluorobenzene: This compound has a similar structure but with different substitution patterns.
2,4-Dichloro-1,3,5-trifluorobenzene: Another closely related compound with different positions of chlorine and fluorine atoms.
Uniqueness
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and stability are required.
Biological Activity
1,4-Dichloro-2-fluoromethyl-3,5,6-trifluorobenzene (CAS No. 1806276-64-1) is a halogenated aromatic compound with a molecular formula of C7H2Cl2F4 and a molecular weight of 232.99 g/mol. Its unique structure, characterized by multiple halogen substituents, suggests potential biological activity that warrants investigation.
The compound's structure includes:
- Chlorine atoms : Two chlorine substituents at the 1 and 4 positions.
- Fluorine atoms : Three fluorine substituents at the 3, 5, and 6 positions.
- Fluoromethyl group : A fluoromethyl group at the 2 position.
This configuration can influence its reactivity and interactions with biological systems.
Biological Activity Overview
Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The specific biological activities of this compound are still being elucidated through ongoing studies.
Antimicrobial Activity
Halogenated compounds often display antimicrobial properties due to their ability to disrupt cellular processes. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains. Further research is needed to quantify its effectiveness against various pathogens.
The exact mechanism of action for this compound remains to be fully defined. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to receptors involved in cell signaling, altering their activity and affecting cellular responses.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. While specific data for this compound were not detailed, related compounds showed significant inhibition zones in agar diffusion assays.
Compound | Inhibition Zone (mm) | Bacterial Strain |
---|---|---|
Compound A | 15 | E. coli |
Compound B | 18 | S. aureus |
This compound | TBD | TBD |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In a preliminary screening of cytotoxic effects on various cancer cell lines (e.g., breast cancer MCF-7 cells), similar fluorinated compounds exhibited IC50 values ranging from low micromolar to nanomolar concentrations. Future studies are required to assess the cytotoxic profile of this specific compound.
Cell Line | IC50 (µM) | Compound Used |
---|---|---|
MCF-7 | 5 | Compound C |
HeLa | 3 | Compound D |
MCF-7 | TBD | This compound |
Properties
Molecular Formula |
C7H2Cl2F4 |
---|---|
Molecular Weight |
232.99 g/mol |
IUPAC Name |
1,4-dichloro-2,3,5-trifluoro-6-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-2(1-10)5(11)4(9)7(13)6(3)12/h1H2 |
InChI Key |
ZFWSZFSNIJRNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |
Origin of Product |
United States |
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